[(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride
Description
This compound is a chiral pyrrolidine derivative featuring a 6-methylpyrazinyl substituent at the 1-position and a methoxy group at the 4-position of the pyrrolidine ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. It is commercially available through suppliers like Bettle Science and CymitQuimica, with pricing ranging from €837 for 50 mg to €2,500 for 500 mg .
Properties
IUPAC Name |
[(2R,4R)-4-methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-8-5-13-6-11(14-8)15-7-10(16-2)3-9(15)4-12;;/h5-6,9-10H,3-4,7,12H2,1-2H3;2*1H/t9-,10-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYAIIBGSSGNEE-HSTMFJOWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CC(CC2CN)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=CC(=N1)N2C[C@@H](C[C@@H]2CN)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for [(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride is C11H20Cl2N4O, with a molecular weight of 295.21 g/mol. The compound features a pyrrolidine ring substituted with a methoxy group and a 6-methylpyrazinyl moiety, which may contribute to its biological activity.
Research indicates that compounds similar to [(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride may act as protein kinase inhibitors. Protein kinases are critical in various signaling pathways and cellular processes, including cell growth, differentiation, and metabolism. Inhibiting these kinases can lead to therapeutic effects in cancer and other diseases.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound exhibits selective inhibition against certain kinases associated with cancer progression. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against specific kinases involved in tumor growth and metastasis .
- Neuroprotective Effects : Some derivatives of pyrazine-containing compounds have been investigated for their neuroprotective properties. These effects may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
- Anti-inflammatory Properties : There is evidence that related compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
Scientific Research Applications
Pharmacological Potential
Research has indicated that compounds similar to [(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine; dihydrochloride may possess significant pharmacological properties. For instance, derivatives of pyrrolidine have been shown to exhibit activity against various targets, including:
- Protein Kinases : Compounds with similar structures have been evaluated for their ability to inhibit protein kinases, which are crucial in regulating cell functions and are often implicated in cancer .
Antimicrobial Activity
Studies have explored the synthesis of derivatives from related compounds that display antimicrobial properties. The incorporation of pyrazine rings has been linked to enhanced activity against bacterial strains, suggesting that [(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine; dihydrochloride could be investigated further in this context .
Neuropharmacology
Given its structural characteristics, this compound may also be explored for neuropharmacological applications. Similar compounds have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
Case Studies
Several case studies highlight the applications of similar compounds:
- Inhibition of Protein Kinases :
- Antimicrobial Evaluation :
- Neuroactive Properties :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound’s key structural motifs include:
- Pyrrolidine core with (2R,4R) stereochemistry.
- 6-Methylpyrazine heterocycle.
- Methoxy group at the 4-position.
- Dihydrochloride salt for improved solubility.
Comparisons with analogs are summarized below:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Implications
- Solubility : The dihydrochloride salt enhances aqueous solubility compared to free-base analogs.
- Bioactivity : Analogs like (5-Bromopyridin-2-yl)methanamine dihydrochloride may exhibit altered pharmacokinetics due to bromine’s hydrophobicity, whereas the fused pyrrolo-pyrazole in could enhance metabolic stability.
Q & A
Q. How to design a structure-activity relationship (SAR) study for pyrrolidine-based analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
